molecular formula C13H10BrNO B8155473 1-(3-Bromo-5-(pyridin-4-yl)phenyl)ethanone

1-(3-Bromo-5-(pyridin-4-yl)phenyl)ethanone

Cat. No.: B8155473
M. Wt: 276.13 g/mol
InChI Key: KNJFDZNYJFSDBD-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-(pyridin-4-yl)phenyl)ethanone is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-(pyridin-4-yl)phenyl)ethanone typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and concentration of reactants, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-(pyridin-4-yl)phenyl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed:

    Substitution Reactions: Products include various substituted phenyl ethanones.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols or alkanes.

Scientific Research Applications

1-(3-Bromo-5-(pyridin-4-yl)phenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-(pyridin-4-yl)phenyl)ethanone depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the pyridine ring play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • 4-(3-Bromo-5-(pyridin-4-yl)phenyl)pyridine
  • 3-Bromo-5-(pyridin-4-yl)benzaldehyde
  • 3-Bromo-5-(pyridin-4-yl)benzoic acid

Comparison: 1-(3-Bromo-5-(pyridin-4-yl)phenyl)ethanone is unique due to the presence of the ethanone group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethanone group allows for additional functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

1-(3-bromo-5-pyridin-4-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9(16)11-6-12(8-13(14)7-11)10-2-4-15-5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJFDZNYJFSDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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